![molecular formula C11H15NSi B1587900 4-(Trimethylsilyl)-1h-indole CAS No. 82645-11-2](/img/structure/B1587900.png)
4-(Trimethylsilyl)-1h-indole
Overview
Description
4-(Trimethylsilyl)-1h-indole is a compound that contains a trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
Synthesis Analysis
4-[(Trimethylsilyl)ethynyl]benzaldehyde can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon .Molecular Structure Analysis
The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis
A physical property is a characteristic of a substance that can be observed or measured without changing the identity of the substance. Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .Scientific Research Applications
Synthesis and Functionalization
- Cobalt-Mediated Cycloaddition : 4-(Trimethylsilyl)-1h-indole undergoes cobalt-mediated [2+2+2] cycloaddition to produce complex dihydrocarbazoles and diene complexes through C-H activation, demonstrating its utility in organic synthesis (Boese, Sickle, & Vollhardt, 1994).
- Palladium-Catalyzed Reactions : This compound is part of studies involving palladium-catalyzed reactions for synthesizing biologically active compounds, showcasing its role in advanced synthetic methods (Cacchi & Fabrizi, 2005).
Material Science and Photophysics
- Novel Derivatives for NLO Applications : Indole derivatives, including those related to 4-(Trimethylsilyl)-1h-indole, have been synthesized and characterized for nonlinear optical (NLO) properties, indicating potential applications in high-tech fields (Tariq et al., 2020).
Organic Chemistry and Catalysis
- Metal- and Additive-Free Photochemical Process : A study demonstrates the use of tris(trimethylsilyl)silane, related to 4-(Trimethylsilyl)-1h-indole, in a metal- and additive-free photochemical process for synthesizing indoles and oxindoles, highlighting its relevance in green chemistry (da Silva et al., 2015).
- Sequential Coupling and Desilylation : This compound is involved in sequential coupling and desilylation-coupling/cyclization under Pd/C-Cu catalysis, underscoring its role in the development of new synthetic methodologies (Rao et al., 2011).
Drug Development and Biological Research
- Tryptamine Precursors : 4-(Trimethylsilyl)-1h-indole is used in the synthesis of optically pure tryptamine precursors, essential for pharmaceutical and biological research (Chen et al., 2013).
Safety And Hazards
Trimethylsilyl chloride, also known as chlorotrimethylsilane is an organosilicon compound, with the formula (CH3)3SiCl, often abbreviated Me3SiCl or TMSCl. It is a colorless volatile liquid that is stable in the absence of water. It is widely used in organic chemistry . It is reactive toward nucleophiles, resulting in the replacement of the chloride .
Future Directions
properties
IUPAC Name |
1H-indol-4-yl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)11-6-4-5-10-9(11)7-8-12-10/h4-8,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFOETMEXFECLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50413661 | |
Record name | 4-(Trimethylsilyl)-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50413661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethylsilyl)-1h-indole | |
CAS RN |
82645-11-2 | |
Record name | 4-(Trimethylsilyl)-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50413661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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